Cas no 4079-52-1 (2-Methoxyacetophenone)

2-Methoxyacetophenone 化学的及び物理的性質
名前と識別子
-
- 2-Methoxy-1-phenylethanone
- 2-Acetylanisole
- alpha-Methoxyacetophenone
- 1-Methoxyacetophenone
- 2-METHOXYACETOPHENONE
- Ethanone, 2-methoxy-1-phenyl-
- 1-phenyl-3-methoxyethan-1-one
- 2-methoxy-1-phenylethan-1-one
- 2-methyl-1-phenylethanone
- Acetophenone,2-methoxy
- Ethanone,2-methoxy-1-phenyl
- methoxyacetophenone
- methoxybenzoyl-methane
- 4079-52-1
- DTXSID90193778
- CHEBI:52400
- Y4V7A57H8F
- NS00030847
- EN300-95570
- 2-methoxy-acetophenone
- E81732
- AKOS009158186
- .omega.-Methoxyacetophenone
- NSC227212
- Acetophenone, 2-methoxy-
- NSC 227212
- EINECS 223-802-4
- UNII-Y4V7A57H8F
- 2-Methoxyacetophenone, 95%
- Q27123417
- AI3-07623
- MFCD00008499
- 2-methoxy acetophenone
- NSC354
- FT-0635116
- NSC 354
- YRNDGUSDBCARGC-UHFFFAOYSA-N
- AS-58946
- Acetophenone, w-methoxy-
- NSC-227212
- F0001-1153
- NSC-354
- 2-methoxy-1-phenyl-ethanone
- CS-0138576
- SCHEMBL54072
- DB-049658
- 2-Methoxyacetophenone
-
- MDL: MFCD00008499
- インチ: InChI=1S/C9H10O2/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
- InChIKey: YRNDGUSDBCARGC-UHFFFAOYSA-N
- ほほえんだ: COCC(=O)C1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 150.06800
- どういたいしつりょう: 150.068
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 1.5
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 26.3A^2
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.09 g/mL at 25 °C(lit.)
- ゆうかいてん: 7-8 °C (lit.)
- ふってん: 122-123 °C/18 mmHg(lit.)
- フラッシュポイント: 華氏温度:215.6°f< br / >摂氏度:102°C< br / >
- 屈折率: n20/D 1.5365(lit.)
- PSA: 26.30000
- LogP: 1.51570
- じょうきあつ: 0.0±0.4 mmHg at 25°C
2-Methoxyacetophenone セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S24/25
- セキュリティ用語:S24/25
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Methoxyacetophenone 税関データ
- 税関コード:2914509090
- 税関データ:
中国税関コード:
2914509090概要:
2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%
2-Methoxyacetophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0001-1153-5g |
2-Methoxyacetophenone |
4079-52-1 | 95%+ | 5g |
$282.0 | 2023-09-07 | |
eNovation Chemicals LLC | D765372-5g |
2-Methoxy-1-phenylethanone |
4079-52-1 | 95% | 5g |
$640 | 2023-09-04 | |
abcr | AB401604-250 mg |
2-Methoxyacetophenone; . |
4079-52-1 | 250mg |
€241.60 | 2023-04-25 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA00642-5g |
2-Methoxy-1-phenylethanone |
4079-52-1 | 95% | 5g |
¥4779.0 | 2024-07-19 | |
Life Chemicals | F0001-1153-1g |
2-Methoxyacetophenone |
4079-52-1 | 95%+ | 1g |
$94.0 | 2023-09-07 | |
Chemenu | CM308026-5g |
2-Methoxy-1-phenylethanone |
4079-52-1 | 95% | 5g |
$234 | 2021-06-16 | |
Chemenu | CM308026-5g |
2-Methoxy-1-phenylethanone |
4079-52-1 | 95% | 5g |
$234 | 2022-06-11 | |
eNovation Chemicals LLC | D765372-1g |
2-Methoxy-1-phenylethanone |
4079-52-1 | 95% | 1g |
$260 | 2023-09-04 | |
Enamine | EN300-95570-0.5g |
2-methoxy-1-phenylethan-1-one |
4079-52-1 | 95.0% | 0.5g |
$99.0 | 2025-03-21 | |
Alichem | A019121673-5g |
2-Methoxy-1-phenylethanone |
4079-52-1 | 95% | 5g |
$272.50 | 2023-09-02 |
2-Methoxyacetophenone 合成方法
ごうせいかいろ 1
2-Methoxyacetophenone Raw materials
2-Methoxyacetophenone Preparation Products
2-Methoxyacetophenone 関連文献
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Jiang Lou,Quannan Wang,Ping Wu,Hongmei Wang,Yong-Gui Zhou,Zhengkun Yu Chem. Soc. Rev. 2020 49 4307
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Hongrui Zhang,Haifeng Li,Jijun Xue,Rui Chen,Ying Li,Yu Tang,Chunxin Li Org. Biomol. Chem. 2014 12 732
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Olga Bartlewicz,Magdalena Jankowska-Wajda,Hieronim Maciejewski RSC Adv. 2019 9 711
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Ben S. Pilgrim,Alice E. Gatland,Carlos H. A. Esteves,Charlie T. McTernan,Geraint R. Jones,Matthew R. Tatton,Panayiotis A. Procopiou,Timothy J. Donohoe Org. Biomol. Chem. 2016 14 1065
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Lorena Tamarit,Meryem El Ouardi,Inmaculada Andreu,Ignacio Vayá,Miguel A. Miranda Chem. Sci. 2021 12 12027
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6. Photoreactions of 2-allyloxyacetophenoneF. Ryan Sullivan,Lee B. Jones J. Chem. Soc. Chem. Commun. 1974 312a
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7. Reduction of nitroarenes to anilines in basic alcoholic mediaMaurizio Prato,Ugo Quintily,Gianfranco Scorrano J. Chem. Soc. Perkin Trans. 2 1986 1419
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8. 240. Contributions to the chemistry of synthetic antimalarials. Part VIII. Aromatic carbinolaminesD. W. Mathieson,G. Newbery J. Chem. Soc. 1949 1133
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Ofelia R. Alzueta,Jean Cadet,M. Consuelo Cuquerella,Miguel A. Miranda Org. Biomol. Chem. 2020 18 2227
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F. C. Chen,C. T. Chang J. Chem. Soc. 1958 146
2-Methoxyacetophenoneに関する追加情報
Introduction to 2-Methoxyacetophenone (CAS No. 4079-52-1)
2-Methoxyacetophenone, with the chemical formula C8H8O, is a significant compound in the field of organic chemistry and pharmaceutical research. Its molecular structure features a phenyl ring substituted with a methoxy group and an acetyl group, making it a versatile intermediate in synthetic chemistry. This compound has garnered considerable attention due to its applications in various industries, including fragrances, pharmaceuticals, and agrochemicals.
The CAS number 4079-52-1 uniquely identifies this substance and distinguishes it from other isomers and analogs. Its stability under standard conditions and its reactivity in multiple chemical pathways make it a valuable building block for more complex molecules. In recent years, advancements in synthetic methodologies have further highlighted the importance of 2-Methoxyacetophenone in laboratory and industrial settings.
One of the most compelling aspects of 2-Methoxyacetophenone is its role as a precursor in the synthesis of biologically active compounds. Researchers have leveraged its reactive sites to develop novel molecules with potential therapeutic applications. For instance, derivatives of 2-Methoxyacetophenone have been explored in the development of anti-inflammatory agents and central nervous system (CNS) drugs. The methoxy group provides a handle for further functionalization, enabling chemists to tailor properties such as solubility and bioavailability.
In the realm of pharmaceutical innovation, 2-Methoxyacetophenone has been utilized in the synthesis of small-molecule inhibitors targeting specific enzymatic pathways. Recent studies have demonstrated its utility in generating compounds that modulate kinase activity, which is relevant to diseases such as cancer and autoimmune disorders. The ability to modify the phenyl ring and acetyl moiety allows for fine-tuning of electronic and steric properties, which are critical for achieving high binding affinity and selectivity.
The fragrance industry has also recognized the significance of 2-Methoxyacetophenone due to its aromatic characteristics. It serves as a key component in perfumes and scents, contributing to notes that are often described as fruity, floral, or sweet. Its olfactory profile makes it a preferred choice for perfumers seeking to create complex and appealing fragrances. Additionally, its stability under various storage conditions ensures consistent quality in commercial products.
From an agrochemical perspective, 2-Methoxyacetophenone derivatives have been investigated for their potential as intermediates in the synthesis of pesticides and herbicides. The structural features of this compound allow for interactions with biological targets that can inhibit unwanted plant growth or pest activity. Such applications underscore the compound's versatility beyond pharmaceuticals and fragrances.
Recent advancements in green chemistry have prompted researchers to explore more sustainable methods for synthesizing 2-Methoxyacetophenone. Catalytic processes that minimize waste and energy consumption have been developed, aligning with global efforts to reduce environmental impact. These innovations not only enhance efficiency but also make large-scale production more economically viable.
The role of computational chemistry in understanding 2-Methoxyacetophenone cannot be overstated. Molecular modeling techniques have enabled researchers to predict reactivity patterns and optimize synthetic routes before experimental trials. This approach saves time and resources while improving the likelihood of success in complex syntheses. Such computational tools are becoming indispensable in modern chemical research.
In conclusion, 2-Methoxyacetophenone (CAS No. 4079-52-1) is a multifaceted compound with broad applications across multiple industries. Its unique structural features make it an invaluable intermediate for pharmaceuticals, fragrances, agrochemicals, and beyond. As research continues to uncover new methodologies and applications, the importance of this compound is likely to grow further, solidifying its place as a cornerstone of organic synthesis.
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